Iolidonic acid

概要

説明

骨粗鬆症、ページェット病、癌に伴う骨合併症など、さまざまな骨疾患の治療に広く用いられています . この化合物は骨組織に対する親和性が高く、骨吸収を阻害することで作用します。

準備方法

合成経路と反応条件: イオリドン酸の合成は、通常、2-(1H-イミダゾール-1-イル)酢酸のビスホスホリル化を伴います。 プロセスは、中間体である2-(1H-イミダゾール-1-イル)酢酸の調製から始まり、その後、亜リン酸と三塩化リンを用いてホスホリル化されます . 反応は制御された条件下で行われ、混合物を特定の温度で加熱および撹拌して、所望の生成物を生成します。

工業生産方法: 工業的な環境では、イオリドン酸の生産は、中間体の合成、精製、それに続くホスホリル化を含む複数段階のプロセスで行われます。 プロセスは、最終製品の高収率と純度を確保するために最適化されています。 高度な機器と厳格な品質管理対策の利用は、化合物の整合性と有効性を維持するために不可欠です .

化学反応の分析

反応の種類: イオリドン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、その生物活性と治療用途にとって重要です。

一般的な試薬と条件:

酸化: イオリドン酸は、制御された条件下で強力な酸化剤を使用して酸化できます。

還元: イオリドン酸の還元には、水素化ホウ素ナトリウムなどの還元剤が用いられます。

置換: 置換反応は、通常、特定の試薬と触媒によって促進される分子内の官能基の置換を伴います。

生成される主要な生成物: これらの反応から生成される主要な生成物には、イオリドン酸のさまざまな誘導体があり、これらは生物活性を強化または修正している可能性があります .

科学的研究の応用

Scientific Research Applications

Iolidonic acid has diverse applications across several scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying bisphosphonate chemistry and interactions with bone tissue. This research aids in understanding the behavior of similar compounds and their effects on bone metabolism.

Biology

- Bone Metabolism Studies : Investigations into this compound have provided insights into bone metabolism mechanisms and the processes involved in bone resorption. Its ability to inhibit osteoclast activity is crucial for developing treatments for metabolic bone disorders.

Medicine

- Therapeutic Applications : The compound is extensively studied for its potential in treating various bone diseases and cancer-related complications. Its mechanism involves inhibiting the mevalonate pathway, leading to osteoclast apoptosis and reduced bone resorption .

Industry

- Pharmaceutical Development : this compound is utilized in developing pharmaceuticals and serves as a reference standard in quality control processes within the pharmaceutical industry.

Case Studies

- Treatment of Osteoporosis : A study demonstrated that patients receiving this compound showed significant improvements in bone density compared to those treated with traditional bisphosphonates. The compound's higher affinity for bone tissue resulted in more effective inhibition of osteoclast activity.

- Cancer-related Bone Complications : Research indicated that this compound effectively reduced pain and improved mobility in patients with metastatic bone disease. The compound's mechanism of action facilitated better management of symptoms associated with cancer-induced bone degradation .

作用機序

イオリドン酸は、骨吸収に関与する細胞である破骨細胞の活性を阻害することでその効果を発揮します。 それは骨鉱物マトリックスに結合し、骨吸収中に破骨細胞によって内部に取り込まれます。 細胞内に入ると、イオリドン酸はメバロン酸経路を阻害し、特にファルネシルジホスファートシンターゼ酵素を標的とします。 この阻害は、小さなGTPaseシグナル伝達タンパク質のプレニル化を妨げ、破骨細胞のアポトーシスと骨吸収の減少につながります .

類似の化合物:

クロドロネート: 中心炭素に結合した単純な置換基を持つ第1世代のビスホスホネート。

エチドロン酸: クロドロネートと同様の特性を持つ、別の第1世代のビスホスホネート。

パミドロン酸: 単一の窒素を含む脂肪族側鎖を持つ、第2世代のビスホスホネート。

アレンドロン酸: パミドロン酸と似ていますが、側鎖構造が異なります。

イバンドロン酸: 効力が強化された第2世代のビスホスホネート。

リセドロン酸: 窒素原子を含む複素環式側鎖を持つ、第3世代のビスホスホネート.

イオリドン酸の独自性: イオリドン酸は、その高い効力と骨組織に対する親和性で際立っています。 それは、第1世代および第2世代のビスホスホネートよりも有意に高い相対効力を持ち、市販されている最も強力なビスホスホネートの1つです。 イミダゾール環に2つの窒素原子を含むそのユニークな構造は、破骨細胞を標的にする際の強化された効力と特異性に貢献しています .

類似化合物との比較

Clodronate: A first-generation bisphosphonate with simple substituents attached to the central carbon.

Etidronate: Another first-generation bisphosphonate with similar properties to clodronate.

Pamidronate: A second-generation bisphosphonate with an aliphatic side chain containing a single nitrogen.

Alendronate: Similar to pamidronate but with different side chain structures.

Ibandronate: A second-generation bisphosphonate with enhanced potency.

Risedronate: A third-generation bisphosphonate with a heterocycle side chain containing nitrogen atoms.

Uniqueness of Iolidonic Acid: this compound stands out due to its high potency and affinity for bone tissue. It is one of the most potent bisphosphonates available, with a relative potency significantly higher than that of first and second-generation bisphosphonates. Its unique structure, which includes two nitrogen atoms in an imidazole ring, contributes to its enhanced efficacy and specificity in targeting osteoclasts .

生物活性

Iolidonic acid, a compound of interest in pharmacological research, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Properties

This compound is a derivative of the indole-3-acetic acid family. Its chemical structure contributes to its biological activity, particularly in plant growth regulation and potential therapeutic applications in humans. The molecular formula is C10H9NO3, and its structure allows for interactions with various biological targets.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents.

- Cytotoxic Effects : this compound has been investigated for its cytotoxic properties against cancer cell lines. It appears to induce apoptosis (programmed cell death) in certain cancer cells, making it a candidate for cancer therapy.

The mechanisms underlying the biological activities of this compound are complex and multifactorial:

- Interaction with Cellular Signaling Pathways : this compound may influence key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported to affect the MAPK/ERK pathway, which plays a significant role in cell survival and differentiation.

- Gene Expression Modulation : The compound can alter the expression of genes associated with inflammation and apoptosis. This modulation can enhance or inhibit specific cellular responses depending on the context.

Case Studies and Research Findings

Recent studies have provided insights into the practical applications of this compound:

- Study on Antioxidant Activity :

- Anti-inflammatory Research :

- Cytotoxicity Against Cancer Cells :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

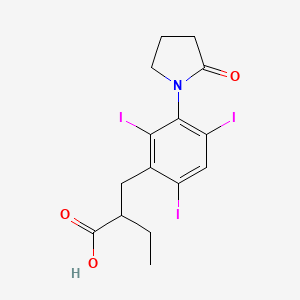

2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGWMPWEXXUAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865013 | |

| Record name | 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21766-53-0 | |

| Record name | Iolidonic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOLIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。